molecular formula C21H28N4O6 B11161954 ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11161954
M. Wt: 432.5 g/mol
InChI Key: VNAATTPURJGKMU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate group and a glycyl linker (N-glycine derivative) attached to a 4,6-dimethoxy-1-methylindole moiety. The indole ring’s substitution pattern (methoxy and methyl groups) confers distinct electronic and steric properties, while the ethyl carboxylate enhances solubility and bioavailability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and conformational flexibility, making this compound a candidate for pharmacological applications .

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O6/c1-5-31-21(28)25-8-6-24(7-9-25)19(26)13-22-20(27)17-12-15-16(23(17)2)10-14(29-3)11-18(15)30-4/h10-12H,5-9,13H2,1-4H3,(H,22,27)

InChI Key

VNAATTPURJGKMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2C)C=C(C=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves multiple steps. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then coupled with glycine and piperazine-1-carboxylate under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cancer cell growth and antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in three key regions: (1) indole substituents, (2) linker type, and (3) piperazine modifications. Below is a comparative analysis:

Compound Name Indole Substituents Linker/Chain Piperazine Modification Key Properties/Applications Reference
Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate 4,6-dimethoxy, 1-methyl Glycyl (N-carbonyl glycine) Ethyl carboxylate Enhanced metabolic stability, solubility
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 904262-97-1) 5-chloro Direct carbonyl linkage Ethyl carboxylate Potential antimicrobial activity
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8) Unsubstituted indole Direct carbonyl linkage Ethyl carboxylate Base structure for SAR studies
Ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate Indol-3-yl attached via butyl chain Butyl chain Ethyl carboxylate Improved lipophilicity
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate (CAS 4399-11-5) N/A (phenyl substituent) Glycyl with methanesulfonyl group Ethyl carboxylate Dual substituent for receptor targeting
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate N/A (4-nitrophenyl) Direct aromatic linkage Ethyl carboxylate Electron-withdrawing group for stability

Key Findings

Indole Substitutions :

  • The 4,6-dimethoxy-1-methylindole in the target compound increases metabolic stability compared to halogenated (e.g., 5-chloro) or unsubstituted indoles. Methoxy groups reduce oxidative metabolism, while the 1-methyl group prevents N-demethylation .
  • 5-Chloro-substituted indole (CAS 904262-97-1) may enhance antimicrobial activity but risks higher toxicity due to halogen presence .

In contrast, direct carbonyl linkages (e.g., CAS 1024061-54-8) or alkyl chains (e.g., butyl in ) alter pharmacokinetics: alkyl chains increase lipophilicity but reduce aqueous solubility .

Piperazine Modifications: Ethyl carboxylate is a common modification to enhance bioavailability by masking the piperazine’s basic nitrogen, reducing ionization at physiological pH .

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